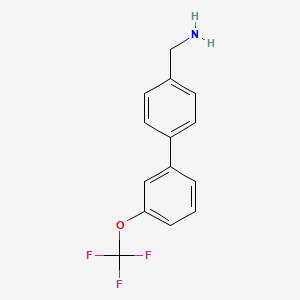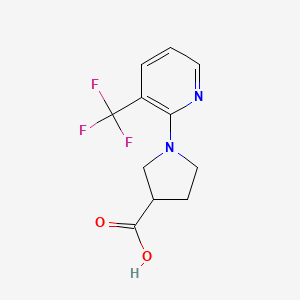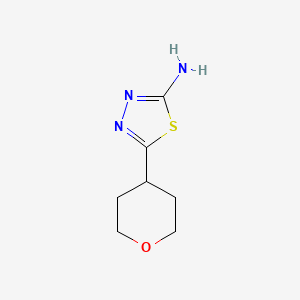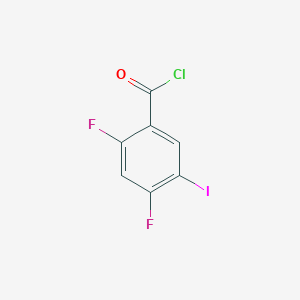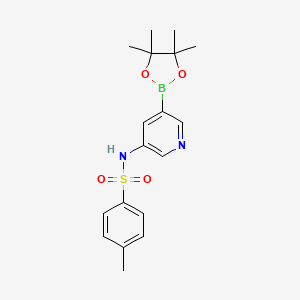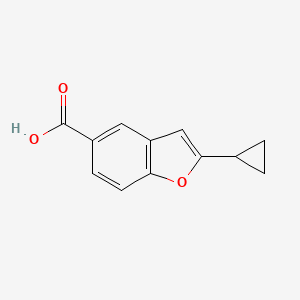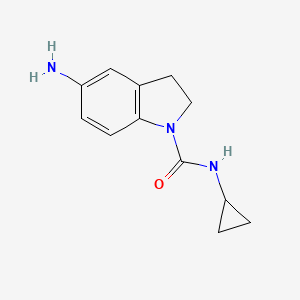
5-氨基-N-环丙基-2,3-二氢-1H-吲哚-1-甲酰胺
描述
“5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .
Synthesis Analysis
While specific synthesis methods for “5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide” were not found, a general method for synthesizing indole derivatives involves a Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .
科学研究应用
抗癌和抗菌活性
- 吲哚-嘧啶杂化物的简便合成:与查询化合物密切相关的 N-环丙基-1-甲基-1H-吲哚-2-甲酰胺衍生物对 HeLa、HepG2 和 MCF-7 细胞表现出显着的体外抗癌活性。本研究中的某些分子对这些癌细胞表现出超过 70% 的生长抑制。此外,八个含有氟/氯基团的分子表现出有效的抗菌活性,同时对良性细胞表现出可忽略的毒性 (Gokhale, Dalimba, & Kumsi, 2017)。
合成和构效关系
- 化学官能团的优化:对结构与所讨论化合物相似的吲哚-2-甲酰胺的研究突出了大麻素 1 型受体 (CB1) 变构调节的关键结构要求。这项研究确定了有效的 CB1 变构调节剂,并提供了对各种取代基对结合亲和力和结合协同性的结构影响的见解 (Khurana 等,2014)。
新型衍生物的合成
- 衍生物的有效合成:开发了一种与查询化合物相似的衍生物的有效合成方法。该过程涉及噻唑烷-2,4-二酮、芳香醛、丙二腈和环丙胺的反应,产物收率高,纯化过程简单 (Gao 等,2013)。
细胞毒性研究
- 结构对细胞毒性的影响:对结构类似于查询化合物的吲哚 C5 取代的 seco-环丙基吲哚啉化合物进行的研究集中在它们对各种人癌细胞系的细胞毒活性上。本研究提供了吲哚环上不同取代基对细胞毒性的影响的见解 (Choi & Ma, 2011)。
抗菌活性
- 抗菌剂的设计与合成:合成了结构与查询化合物相关的 6-氧代嘧啶-1(6H)-基苯甲酰胺的新衍生物,并对其抗菌活性进行了评估。这些化合物对各种细菌和真菌病原体表现出显着的活性,突出了它们作为抗菌剂的潜力 (Devarasetty 等,2019)。
未来方向
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that enables them to exhibit various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to be biologically active, suggesting they have suitable adme properties for therapeutic applications .
Result of Action
Indole derivatives are known to exhibit various biological activities , suggesting that they can induce a range of molecular and cellular effects.
生化分析
Cellular Effects
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins. The impact of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide on cellular metabolism may involve changes in metabolic flux and the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of action of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives often act as ligands for various receptors, leading to the activation or inhibition of downstream signaling pathways . These interactions can result in the modulation of enzyme activity, such as inhibition of kinases or activation of phosphatases. Additionally, 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide may influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and exposure to light . Degradation products may also form over time, potentially affecting the compound’s activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide on cellular function.
Dosage Effects in Animal Models
The effects of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide can vary with different dosages in animal models. Indole derivatives often exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant biological response. It is important to conduct dose-response studies to determine the optimal dosage range for therapeutic applications and to identify any potential toxic effects at high doses.
Metabolic Pathways
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in metabolic reactions such as oxidation, reduction, and conjugation . These reactions can lead to the formation of metabolites with different biological activities. The specific metabolic pathways for 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide are not fully characterized, but they are likely to involve similar enzymatic processes as other indole derivatives.
Transport and Distribution
The transport and distribution of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide within cells and tissues are influenced by factors such as transporters and binding proteins. Indole derivatives can interact with specific transporters, facilitating their uptake and distribution within cells . Additionally, binding proteins may play a role in the localization and accumulation of these compounds in specific cellular compartments. Understanding the transport and distribution mechanisms of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide can affect its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within the cell These localization signals can influence the compound’s interactions with biomolecules and its overall biological activity
属性
IUPAC Name |
5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEJGRRDCHBASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
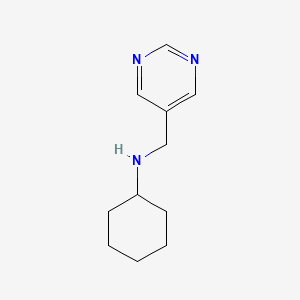
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
